tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 949922-61-6
VCID: VC2915111
InChI: InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN2C(=NC=C2Br)C1
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.17 g/mol

tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

CAS No.: 949922-61-6

Cat. No.: VC2915111

Molecular Formula: C11H16BrN3O2

Molecular Weight: 302.17 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate - 949922-61-6

Specification

CAS No. 949922-61-6
Molecular Formula C11H16BrN3O2
Molecular Weight 302.17 g/mol
IUPAC Name tert-butyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3
Standard InChI Key YTGNTPFZMKDHEY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C(=NC=C2Br)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(=NC=C2Br)C1

Introduction

Chemical Structure and Properties

Structural Identification

tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate possesses specific chemical identifiers that distinguish it from related compounds:

PropertyValue
CAS Number949922-61-6
Molecular FormulaC11H16BrN3O2
Molecular Weight302.17 g/mol
IUPAC Nametert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

These properties establish the compound's identity within chemical databases and literature .

Structural Components

The structural architecture of tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate includes several key components that determine its chemical behavior and reactivity:

Structural FeatureDescriptionFunction
Imidazo[1,2-a]pyrazine CoreFused heterocyclic ring systemProvides the fundamental scaffold
Bromine at Position 3Halogen substituentServes as a reactive site for coupling reactions
tert-Butyl Carboxylate at Position 7Carbamate protecting groupProtects the nitrogen atom during synthesis
Hydrogenation at Positions 5, 6, and 8Saturated carbon atomsAffects conformational flexibility and physicochemical properties

The partially saturated nature of the heterocyclic system contributes to its three-dimensional structure and influences its interactions with biological targets and reagents.

Nomenclature and Synonyms

The compound is known by several alternative names that emphasize different aspects of its structure:

Synonyms
7-Boc-3-bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine
7-Boc-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
3-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

These synonyms highlight the presence of the Boc (tert-butyloxycarbonyl) protecting group and the bromine substituent within the partially saturated heterocyclic framework .

Synthetic Applications

Role as a Chemical Intermediate

Coupling ReactionDescriptionPotential Products
Suzuki-Miyaura CouplingReaction with boronic acids or estersCarbon-substituted derivatives
Buchwald-Hartwig AminationReaction with aminesAmino-substituted derivatives
Sonogashira CouplingReaction with terminal alkynesAlkynyl-substituted derivatives
Stille CouplingReaction with organostannanesDiversely substituted derivatives
Heck ReactionReaction with alkenesAlkenyl-substituted derivatives

These transformations allow for the creation of diverse chemical libraries based on the imidazopyrazine scaffold, which is valuable for medicinal chemistry research and drug discovery efforts.

Protecting Group Strategy

The tert-butyl carboxylate (Boc) group at position 7 serves as a protecting group for the nitrogen atom, which is a common strategy in multi-step organic synthesis. This protection is particularly important when working with compounds containing multiple reactive sites, as it allows for selective reactions at specific positions while preventing unwanted side reactions at others.

The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step reveals the free nitrogen atom, which can then participate in further chemical transformations. The strategic use of the Boc protecting group contributes significantly to the compound's utility in complex synthetic sequences.

Applications in Pharmaceutical Research

Therapeutic AreaPotential Relevance
Kinase InhibitionHeterocyclic cores similar to imidazopyrazine are common in kinase inhibitors
Antimicrobial AgentsNitrogen-containing heterocycles often exhibit antimicrobial properties
Central Nervous System (CNS) DrugsPartially saturated heterocycles can have favorable properties for CNS penetration
Anti-inflammatory CompoundsHeterocyclic compounds can modulate inflammatory pathways

Structure-Activity Relationship Studies

tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate provides a valuable scaffold for structure-activity relationship (SAR) studies. The bromine substituent can be replaced with various functional groups through coupling reactions, enabling the creation of compound libraries for biological screening. These systematic structural modifications allow researchers to identify relationships between chemical structure and biological activity, guiding the optimization of lead compounds in drug discovery.

The partially saturated nature of the heterocyclic system also offers opportunities for exploring how conformational flexibility affects biological activity. Different degrees of saturation can influence a molecule's three-dimensional shape, which in turn affects its interactions with biological targets such as enzymes and receptors.

Reactive SiteReactivity TypePotential Transformations
Bromine at Position 3Electrophilic centerNucleophilic substitution, oxidative addition
tert-Butyl Carboxylate GroupAcid-labile protecting groupDeprotection under acidic conditions
Nitrogen Atoms in CoreNucleophilic centersAlkylation, acylation, coordination with metals
Partially Saturated RingConformationally flexible regionReduction, oxidation, functionalization

Understanding these reactivity patterns is essential for designing synthetic routes that utilize this compound and for predicting potential side reactions or incompatibilities.

ConsiderationRecommendation
Storage TemperatureTypically stored at low temperatures (2-8°C) to prevent degradation
AtmosphereOften stored under inert conditions (nitrogen or argon) to prevent oxidation
Light SensitivityMay be light-sensitive due to the presence of the bromine atom
Moisture SensitivityThe Boc protecting group may be sensitive to hydrolysis under acidic conditions
Chemical IncompatibilityLikely incompatible with strong acids, strong oxidizing agents, and strong nucleophiles

Proper storage and handling are crucial for maintaining the compound's integrity during research applications.

Structural Comparisons

Comparison with Related Compounds

tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate belongs to a family of heterocyclic compounds with varying structural features. A notable related compound is tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, which differs in the positioning of nitrogen atoms within the heterocyclic core.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylateC11H16BrN3O2302.17 g/molImidazo[1,2-a]pyrazine core
tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylateC11H16BrN3O2302.17 g/molImidazo[1,5-a]pyrazine core

Despite having identical molecular formulas and molecular weights, these positional isomers exhibit different chemical and potentially biological properties due to the altered arrangement of atoms in their core structures .

Structure-Property Relationships

The structural features of tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate influence its physicochemical properties in several ways:

These structure-property relationships are important considerations when utilizing the compound in synthetic sequences or evaluating its potential in medicinal chemistry applications.

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